![molecular formula C23H23NO4 B2858648 (1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2567490-01-9](/img/structure/B2858648.png)

(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

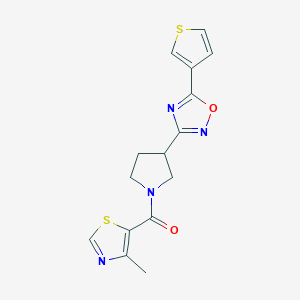

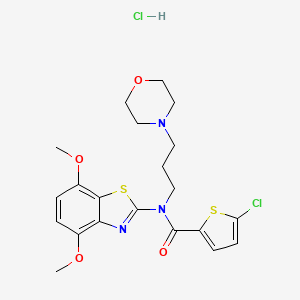

The compound contains a bicyclic heptane structure, which is a seven-membered ring system. It also has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic heptane structure, followed by the introduction of the Fmoc group. The exact synthetic route would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptane ring system and the Fmoc group. The stereochemistry at the 1, 4, and 5 positions of the heptane ring would also be an important feature .Chemical Reactions Analysis

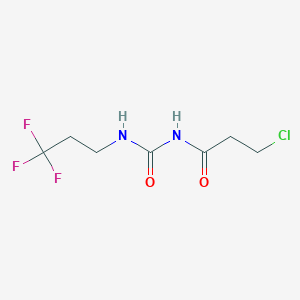

The chemical reactions involving this compound would likely involve the Fmoc group. For example, in peptide synthesis, the Fmoc group can be removed under mildly basic conditions to reveal a free amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the Fmoc group would likely make the compound relatively non-polar and insoluble in water .科学的研究の応用

Synthesis and Chemical Properties

Synthetic Approaches

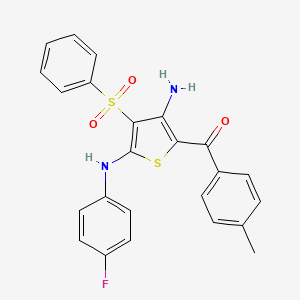

A key application involves the synthesis of thiazole-carboxylic acids and other complex molecules, showcasing the role of fluorenylmethoxycarbonyl-protected intermediates in facilitating high-yield chemical reactions (K. Le & R. Goodnow, 2004). These methodologies highlight the compound's utility in constructing chemically and biologically significant structures.

Protection Strategy

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the compound, is extensively used for the protection of hydroxy-groups during the synthesis of oligonucleotides and other sensitive molecules. Its stability under various conditions and easy removal make it a cornerstone in synthetic strategies (C. Gioeli & J. Chattopadhyaya, 1982).

Enantioselective Synthesis

Research into enantiomerically pure compounds, such as specific β-amino acids, relies on fluorenylmethoxycarbonyl-protected intermediates for precise stereocontrol. This is crucial for synthesizing molecules with specific biological activities (K. Wright et al., 2008).

Applications in Catalysis and Bioactive Molecule Synthesis

Catalysis

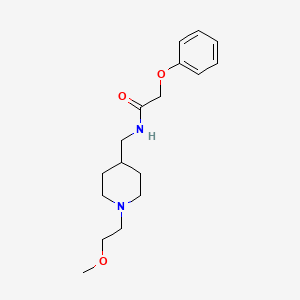

Compounds derived from this class have been used to investigate the influence of acid geometry in organocatalytic reactions, demonstrating their potential in enhancing reaction selectivity and efficiency (A. Armstrong et al., 2009).

Bioactive Molecule Synthesis

The core structure has also been explored for embedding amino acid units, leading to the synthesis of bioactive molecules with potential applications in drug development and material science (C. Jimeno et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S,4R,5R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-21(26)23-11-9-19(23)20(10-12-23)24-22(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13H2,(H,24,27)(H,25,26)/t19-,20+,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYZURZUGRCBLY-MZKRTTBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1C(CC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@@H]1[C@@H](CC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)

![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2858576.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2858579.png)

![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2858582.png)

![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2858583.png)